Product packaging for 7,2'-Dimethoxyflavone(Cat. No.:CAS No. 62536-78-1)

7,2'-Dimethoxyflavone

Cat. No.: B191112
CAS No.: 62536-78-1
M. Wt: 282.29 g/mol
InChI Key: WVWDHKIZBHIGJE-UHFFFAOYSA-N
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Description

7,2'-Dimethoxyflavone is a naturally occurring methoxyflavone isolated from plant species such as Daphnopsis costaricensis . Research indicates this compound possesses significant biological activity, particularly in models of skin health. Studies have shown that this compound can significantly inhibit mast cell degranulation and the overexpression of interleukin-4 (IL-4), key drivers in allergic and inflammatory pathways . These mechanistic studies suggest its potential for investigating novel therapeutic approaches for conditions like atopic dermatitis . This compound is part of the broader flavonoid family, a class of compounds widely studied for their diverse pharmacological properties, including anti-inflammatory and antioxidant effects . This compound is provided as a high-purity chemical reference standard to ensure reliable and reproducible results in your experimental work. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B191112 7,2'-Dimethoxyflavone CAS No. 62536-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62536-78-1

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

7-methoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3

InChI Key

WVWDHKIZBHIGJE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

Natural Occurrence and Biosynthesis

Distribution in Plant Species

7,2'-Dimethoxyflavone is recognized as a flavone (B191248) compound that is widely distributed throughout the plant kingdom. biosynth.com It is noted to be derived from various plant sources, particularly within species that have a history of use in traditional medicine. biosynth.com However, specific botanical sources for the isolation of this compound are not extensively detailed in readily available scientific literature. While closely related compounds, such as 5-hydroxy-7,2'-dimethoxyflavone, have been successfully isolated from the whole plant of Andrographis rothii, the precise plant species that are primary sources of this compound remain a subject for further phytochemical investigation. nih.gov

Phytochemical Context within Polymethoxyflavonoids

This compound belongs to a significant subgroup of flavonoids known as polymethoxyflavonoids (PMFs). These compounds are characterized by a flavone carbon skeleton decorated with two or more methoxy (B1213986) groups. ctu.edu.vn The number and position of these methoxy groups are key factors that contribute to the chemical diversity and biological properties of PMFs. biosynth.com

PMFs are particularly abundant in citrus fruits, especially in the peel, where they exist as aglycones or as part of glycoside structures. The presence of methoxy groups, as seen in this compound, generally results in lower polarity compared to their hydroxylated counterparts. ctu.edu.vn This chemical feature influences their stability and how they interact within biological systems. chemfaces.com The study of PMFs like this compound is an active area of research, driven by their prevalence in edible plants and their unique chemical properties. ctu.edu.vn

Table 1: Phytochemical Classification of this compound

CategoryClassificationDescription
Main Class FlavonoidsA large class of plant secondary metabolites with a C6-C3-C6 skeleton.
Subclass FlavonesCharacterized by a double bond between C2 and C3 of the C-ring. nih.gov
Specific Group Polymethoxyflavonoids (PMFs)Flavones containing two or more methoxy groups on their core structure. ctu.edu.vn

Biosynthetic Pathways and Enzymes

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and involves several enzymatic modifications to build the final complex structure.

Flavonoid Backbone Formation

The journey to create this compound starts with the synthesis of the fundamental flavonoid skeleton. This process is a convergence of the shikimate and acetate (B1210297) pathways.

Phenylpropanoid Pathway : The process begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.gov Phenylalanine is converted into p-coumaroyl-CoA through the action of a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Chalcone (B49325) Synthesis : The enzyme chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form the true backbone of flavonoids, a chalcone. biosynth.com

Isomerization to Flavanone (B1672756) : The resulting chalcone is subsequently isomerized in a stereo-specific manner by the enzyme chalcone isomerase (CHI) to yield a flavanone, such as naringenin. This flavanone is a critical intermediate and a branch point for the synthesis of various flavonoid classes.

Flavone Formation : To create the flavone structure characteristic of this compound, the flavanone precursor undergoes dehydrogenation. This reaction, which introduces a double bond between the C-2 and C-3 positions of the heterocyclic C-ring, is catalyzed by a group of enzymes known as flavone synthases (FNS). nih.gov

Table 2: Key Enzymes in Flavonoid Backbone Formation

EnzymeAbbreviationFunctionPathway Step
Phenylalanine ammonia-lyasePALConverts phenylalanine to trans-cinnamic acid.General Phenylpropanoid
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.General Phenylpropanoid
4-Coumarate:CoA ligase4CLConverts p-coumaric acid to p-coumaroyl-CoA.General Phenylpropanoid
Chalcone synthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. biosynth.comFlavonoid Biosynthesis
Chalcone isomeraseCHIIsomerizes chalcone to a flavanone (e.g., naringenin).Flavonoid Biosynthesis
Flavone synthaseFNSIntroduces a C2-C3 double bond in flavanone to form a flavone. nih.govFlavonoid Biosynthesis

Methylation and Glycosylation Processes in Flavone Modification Pathways

Once the basic flavone backbone is formed, it undergoes various "decorating" modifications that lead to the vast chemical diversity seen in flavonoids, including the formation of this compound. The most common of these modifications are methylation and glycosylation.

Methylation : This process involves the transfer of a methyl group to a hydroxyl group on the flavonoid skeleton. Methylation is known to increase the stability and biological activity of flavonoids. chemfaces.com This modification can alter the molecule's polarity and its ability to interact with cellular components.

Glycosylation : This is the attachment of sugar moieties to the flavonoid aglycone (the non-sugar part). Glycosylation is a crucial modification that generally increases the water solubility and stability of flavonoids, facilitating their storage within the plant cell vacuole. chemfaces.com The most common form is O-linked glycosylation, where a sugar is attached via a hydroxyl group.

While this compound is defined by its two methoxy groups, the biosynthetic pathway may involve intermediates that are glycosylated for transport or storage within the plant cell before final modification.

Enzymatic Catalysis in Methoxyflavone Biosynthesis

The defining methoxy groups of this compound are added by specific enzymes. The key enzymes responsible for the methylation of flavonoids are O-methyltransferases (OMTs).

These enzymes catalyze the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl groups of flavonoid acceptors. Within this family, enzymes with specificity for flavonoids are often termed flavonoid O-methyltransferases (FOMTs). The biosynthesis of polymethoxylated flavones has been particularly studied in plants like sweet basil (Ocimum basilicum) and various Scutellaria species, revealing a complex network of OMTs that can add methyl groups at specific positions on the flavone core. The formation of this compound would require at least two specific methylation events catalyzed by one or more OMTs to add methyl groups at the C-7 and C-2' positions of a dihydroxyflavone precursor.

Synthetic Strategies

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing 7,2'-dimethoxyflavone. These routes can be broadly categorized into traditional methods that build the flavone (B191248) scaffold and more modern techniques that offer high efficiency and selectivity.

Several classical named reactions have been fundamental in the synthesis of the 2-phenyl-4H-chromen-4-one core structure of flavones. These methods typically involve the condensation and cyclization of substituted phenolic precursors.

Allan-Robinson Reaction: This reaction produces flavones from the condensation of o-hydroxyaryl ketones with aromatic acid anhydrides and the sodium salt of the corresponding acid. mdpi.comnih.gov To form a scaffold suitable for this compound, one would start with a 2,4-dihydroxyacetophenone derivative and an anhydride (B1165640) of a 2-methoxybenzoic acid.

Baker-Venkataraman Rearrangement: A widely used two-step process, this method begins with the acylation of an o-hydroxyacetophenone with an aromatic acyl chloride to form an ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone. For the target compound, 2-hydroxy-4-methoxyacetophenone could be reacted with 2-methoxybenzoyl chloride.

Kostanecki-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic acid anhydride and its corresponding salt to form the flavone scaffold. mdpi.comnih.gov It is another established pathway for obtaining the core flavonoid structure. mdpi.com

These traditional methods are versatile but may require harsh reaction conditions and can sometimes result in lower yields or mixtures of products, necessitating extensive purification.

Traditional Method Precursors Key Steps Reference
Allan-Robinson Reactiono-Hydroxyaryl ketone, Aromatic acid anhydride, Sodium salt of the acidCondensation and cyclization mdpi.com, nih.gov
Baker-Venkataraman Rearrangemento-Hydroxyacetophenone, Aromatic acyl chlorideAcylation, Base-catalyzed rearrangement, Acid-catalyzed cyclization
Kostanecki-Robinson Reactiono-Hydroxyaryl ketone, Aromatic acid anhydride, Sodium salt of the acidAcylation and cyclization mdpi.com, nih.gov

Methylation is a critical step in the synthesis of this compound, as it significantly influences the compound's biochemical properties, including metabolic stability and membrane transport. researchgate.netacs.org The primary challenge lies in achieving regioselectivity, ensuring that the methyl groups are introduced specifically at the C7 and C2' positions.

The synthesis often starts with a polyhydroxyflavone precursor. Targeted methylation can be accomplished using:

Protecting Groups: A common strategy involves the selective protection of hydroxyl groups that are not to be methylated. xiahepublishing.com For instance, a more reactive hydroxyl group can be protected with a benzyl (B1604629) group, followed by methylation of the remaining hydroxyls. koreascience.kr Subsequent deprotection removes the benzyl group to yield the desired partially methylated flavone. xiahepublishing.com

Methylating Agents: Standard methylating agents such as dimethyl sulfate (B86663) (Me₂SO₄) or methyl iodide (MeI) are frequently used in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) or DMF. koreascience.krmdpi.com The choice of reagent and reaction conditions can influence the efficiency and selectivity of the methylation process. mdpi.com For example, in one synthesis, changing the methylating agent from MeI to Me₂SO₄ dramatically increased the yield from 45% to 98%. mdpi.com

Methylating Agent Typical Base Common Solvent Reference
Dimethyl sulfate (Me₂SO₄)Potassium carbonate (K₂CO₃)Acetone, DMF mdpi.com, koreascience.kr
Methyl iodide (MeI)Potassium carbonate (K₂CO₃)DMF mdpi.com

The oxidative cyclization of 2'-hydroxychalcones is one of the most prevalent and efficient modern methods for synthesizing flavones. nih.govmdpi.compreprints.org This strategy involves two main steps:

Chalcone (B49325) Synthesis: The required 2'-hydroxychalcone (B22705) precursor is typically prepared via a Claisen-Schmidt condensation. researchgate.net For this compound, this would involve the base-catalyzed condensation of 2-hydroxy-4-methoxyacetophenone with 2-methoxybenzaldehyde. ugm.ac.id

Cyclization: The resulting chalcone undergoes an oxidative cyclization to form the flavone ring. Several catalytic systems can be employed for this transformation:

Iodine in DMSO: A widely used and effective method involves refluxing the chalcone with a catalytic amount of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netugm.ac.idchemicalbook.com The DMSO acts as both the solvent and the oxidant.

Transition-Metal Catalysis: More advanced methods utilize transition-metal catalysts. Palladium(II) complexes, for example, can catalyze the oxidative cyclization of 2'-hydroxydihydrochalcones to provide flavones. rsc.orgrsc.org Another reported strategy uses designed zinc and manganese complexes with TEMPO as a co-oxidant, which proceeds under mild conditions with high yields. organic-chemistry.org These catalytic methods often offer high atom economy and compatibility with various functional groups. rsc.orgorganic-chemistry.org

This approach is highly versatile and is often the preferred route for synthesizing variously substituted flavones due to its operational simplicity and good yields. nih.govresearchgate.net

Cyclization System Key Reagents Conditions Key Features Reference
Iodine-MediatedI₂, DMSORefluxWidely used, simple, effective chemicalbook.com, ugm.ac.id, researchgate.net
Palladium CatalysisPd(II) catalyst, OxidantMild conditionsHigh atom-economy, good functional group tolerance rsc.org, rsc.org
Zinc/Manganese CatalysisZn/Mn complex, TEMPO60 °C in acetonitrile (B52724)Avoids precious metals, high yields, benign solvent organic-chemistry.org

Targeted Methylation Reactions

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high selectivity of biocatalysts. researchgate.net This approach is emerging as a powerful tool for producing complex natural products like flavonoids. researchgate.net

For this compound, a potential chemoenzymatic route would involve the chemical synthesis of a dihydroxyflavone precursor (7,2'-dihydroxyflavone), followed by a highly regioselective enzymatic methylation.

Enzymatic Methylation: The key biocatalysts for this step would be O-methyltransferases (OMTs). These enzymes are responsible for the specific methylation of flavonoids in plants. In nature, enzymes like catechol-O-methyltransferase (COMT) are known to methylate the catechol structure on the B-ring of flavonoids like luteolin. nih.gov A chemoenzymatic strategy would aim to identify or engineer an OMT with the precise regioselectivity to methylate the hydroxyl groups at the 7 and 2' positions. While enzymes have been successfully used for other modifications of flavonoids, such as prenylation and glycosylation, their application for specific methylation patterns in a synthetic context is an active area of research. nih.govnih.gov

Advanced Analytical Methodologies for Research

Spectroscopic Characterization

Spectroscopy is fundamental to confirming the molecular structure of 7,2'-dimethoxyflavone, identifying its functional groups, and verifying its substitution pattern.

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of flavonoids. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, the precise connectivity of atoms can be established.

¹H-NMR: The ¹H-NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton. The aromatic region would feature complex splitting patterns for the protons on both the A and B rings, while the methoxy (B1213986) groups would appear as sharp singlets in the upfield region (typically δ 3.8-4.0 ppm). The H-3 proton of the flavone (B191248) core characteristically appears as a singlet around δ 6.3-6.8 ppm.

¹³C-NMR: The ¹³C-NMR spectrum would display 17 distinct carbon signals, confirming the molecular formula. The carbonyl carbon (C-4) is the most deshielded, appearing around δ 177-183 ppm. Signals for the two methoxy carbons would be found near δ 55-60 ppm. The remaining signals correspond to the olefinic and aromatic carbons of the flavone skeleton, with their specific chemical shifts being highly dependent on the substitution pattern.

While specific, published spectra for this compound are scarce, the expected shifts can be predicted based on its structure and data from similar compounds.

Predicted NMR Data for this compound

Table 1: Predicted ¹H-NMR Spectral Data
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
H-3~6.5 - 6.8sSinglet characteristic of the C-3 proton in flavones.
Aromatic Protons (A, B rings)~6.9 - 8.2m, d, dd, tComplex signals due to coupling between adjacent protons.
7-OCH₃~3.9 - 4.0sSharp singlet for the methoxy group on the A-ring.
2'-OCH₃~3.8 - 3.9sSharp singlet for the methoxy group on the B-ring.
Table 2: Predicted ¹³C-NMR Spectral Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-4 (C=O)~177 - 183Carbonyl carbon, highly deshielded.
C-2, C-5, C-7, C-9, C-2', C-4'~155 - 165Oxygen-bearing and quaternary carbons.
Aromatic/Olefinic Carbons~95 - 140Remaining carbons of the flavone skeleton.
Methoxy Carbons (-OCH₃)~55 - 60Two distinct signals for the 7-OCH₃ and 2'-OCH₃ groups.

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural evidence. The expected exact mass for the molecular ion [M]⁺ is 282.0892, corresponding to the formula C₁₇H₁₄O₄. In electrospray ionization (ESI), it is often observed as the protonated molecule [M+H]⁺ at m/z 283.0965. nih.gov

Flavonoids typically fragment via a Retro-Diels-Alder (RDA) reaction, cleaving the C-ring and providing information about the substitution on the A and B rings. Other common fragmentations include the loss of small neutral molecules like carbon monoxide (CO) and methyl radicals (•CH₃) from the methoxy groups. For instance, studies on the related 3',4'-dimethoxyflavone (B191118) show fragmentation products corresponding to demethylation and ring oxidation. nih.gov

Expected Mass Spectrometry Fragmentation Data for this compound

Table 3: Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
283.1 [M+H]⁺268.1•CH₃ (Methyl radical)
283.1 [M+H]⁺255.1CO (Carbon monoxide)
283.1 [M+H]⁺240.1•CH₃ + CO
283.1 [M+H]⁺RDA FragmentsRetro-Diels-Alder reaction fragments

UV-Vis and IR spectroscopy provide information about the electronic transitions and functional groups within the molecule.

UV-Vis Spectroscopy: The UV spectrum of a flavone in a solvent like methanol (B129727) typically shows two major absorption bands. Band I, appearing in the 300–380 nm range, corresponds to the cinnamoyl system (B-ring and C-ring), while Band II, in the 240–280 nm range, relates to the benzoyl system (A-ring). ugm.ac.id The exact positions of these maxima (λmax) are sensitive to the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum highlights the characteristic vibrations of the molecule's functional groups. Key absorptions for this compound would include a strong stretching vibration for the C=O group of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching vibrations for the ether linkages of the methoxy groups. ugm.ac.id

Expected Spectroscopic Data for this compound

Table 4: Predicted UV-Vis and IR Absorption Data
TechniqueExpected AbsorptionCorresponding Functional Group/System
UV-Vis~300-350 nm (Band I)Cinnamoyl system (B-ring-C3-C4=O)
UV-Vis~250-280 nm (Band II)Benzoyl system (A-ring-C4=O)
IR~1620-1650 cm⁻¹C=O stretching (γ-pyrone carbonyl)
IR~1500-1610 cm⁻¹C=C stretching (aromatic rings)
IR~1200-1270 cm⁻¹ & ~1020-1080 cm⁻¹C-O-C stretching (aryl ethers)

Mass Spectrometry (MS)

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures (e.g., plant extracts) and for its precise quantification.

Typical HPLC Method Parameters for Methoxyflavone Analysis

Table 5: Representative HPLC System Configuration
ParameterDescriptionReference Example
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Agilent Eclipse Plus C18 nih.gov
Mobile PhaseA: Water (acidified); B: Acetonitrile (B52724) or MethanolWater with phosphoric acid and acetonitrile researchgate.netuc.pt
ElutionGradientLinear gradient from low to high organic phase nih.gov
Flow Rate~0.8 - 1.0 mL/min1.0 mL/min nih.govresearchgate.net
DetectionDAD or UV at ~265 nm or Band II maxDAD detection at 285 nm nih.gov

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification of compounds in complex biological matrices. nih.gov The technique operates by selecting the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 283.1) and fragmenting it to produce specific product ions. By monitoring these specific mass transitions (a method known as Selected Reaction Monitoring or SRM), outstanding selectivity and low limits of quantification can be achieved. This method is crucial for pharmacokinetic studies and metabolite profiling. nih.govnih.gov

Hypothetical LC-MS/MS Method Parameters for this compound

Table 6: Predicted LC-MS/MS Parameters for Quantification
ParameterPredicted Value/ModePurpose
LC SystemReversed-phase UPLC/HPLCSeparation from matrix components.
Ionization ModePositive Electrospray Ionization (ESI+)To generate the protonated molecule [M+H]⁺.
Precursor Ion (Q1)m/z 283.1Selects the ion corresponding to this compound.
Product Ions (Q3)e.g., m/z 268.1, 240.1Specific fragments used for confirmation and quantification.
Analysis ModeSelected Reaction Monitoring (SRM)Highly selective and sensitive quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of flavonoid research, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a crucial tool for the identification and quantification of various methoxylated flavones, including isomers like this compound. The volatility of these compounds can be enhanced through derivatization, although many methoxylated flavones can be analyzed directly.

The methodology involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. Compounds with higher volatility and weaker interactions with the stationary phase elute faster.

In the analysis of plant extracts for flavonoid content, GC-MS can identify and quantify multiple components simultaneously. For instance, a validated GC method for the quantification of 11 flavonoids in Kaempferia parviflora demonstrated the technique's utility. spectrabase.com In that study, 5,7-dimethoxyflavone (B190784), an isomer of this compound, was identified as a major constituent. spectrabase.com The method utilized a fused silica (B1680970) capillary column and a flame ionization detector (FID) or a mass spectrometer for detection. spectrabase.com GC-MS analysis of Andrographis producta extracts also successfully identified various methoxylated flavonoids, such as 5-hydroxy-7,8-dimethoxyflavone. biosynth.com The structures of synthesized flavones and their intermediates are also commonly confirmed using GC-MS, where the molecular ion peak in the mass spectrum corresponds to the compound's molecular weight. rsc.org

Typical parameters for the GC analysis of methoxyflavones are summarized in the table below.

ParameterTypical Value / TypePurpose
Column HP-5ms, DB-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)A non-polar to mid-polar column suitable for separating a wide range of flavonoid compounds.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Inlet Temperature 250 - 300 °CEnsures rapid and complete vaporization of the sample upon injection.
Oven Program Initial temp ~150-200°C, ramped to ~300°C at 5-15°C/minA temperature gradient is used to elute compounds with a wide range of boiling points effectively.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides both quantitative data and structural information from mass spectra.
Limit of Detection (LOD) 0.1 - 1.0 ppmRepresents the lowest concentration of an analyte that can be reliably detected. spectrabase.com
Limit of Quantitation (LOQ) 0.5 - 3.0 ppmRepresents the lowest concentration of an analyte that can be reliably quantified with acceptable precision. spectrabase.com

This table presents a generalized summary of GC parameters based on methodologies for related flavonoid compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for the analysis of flavonoid compounds. It is an essential method for monitoring the progress of organic syntheses, screening plant extracts for the presence of specific compounds like this compound, and for the preliminary purification and fractionation of extracts. silae.itvnu.edu.vn

The principle of TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, typically silica gel, which acts as the stationary phase. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases. Non-polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while polar compounds interact more strongly with the silica gel and have lower Rf values.

TLC is instrumental in the isolation of flavonoids from natural sources. Fractions collected from column chromatography are often analyzed by TLC to pool those with similar chemical profiles before further purification. silae.itnih.gov For quantitative analysis, a technique known as TLC-densitometry can be employed, which measures the absorbance or fluorescence of the separated spots on the plate. This method has been successfully used for the determination of 5,7-dimethoxyflavone content in Kaempferia parviflora rhizomes.

The choice of the mobile phase is critical for achieving good separation. A variety of solvent systems, differing in polarity, are used for flavonoid analysis.

Mobile Phase CompositionRatio (v/v/v/v)ApplicationReference
Toluene : Chloroform : Acetone (B3395972) : Formic Acid5 : 4 : 1 : 0.2Quantitative analysis of 5,7-dimethoxyflavone.
Chloroform : Methanol9.5 : 0.5Separation of flavones and flavanones.
Chloroform : Methanol : Ammonia Gas8 : 2Purification of flavone-containing fractions. silae.it
Ethyl Acetate (B1210297) : CyclohexaneGradientsUsed in column chromatography, with fractions monitored by TLC. nih.gov

This table provides examples of mobile phases used in the TLC analysis of flavonoids.

Structural Elucidation Techniques

The definitive identification of a chemical structure, such as that of this compound, requires the use of sophisticated spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed, often in conjunction, to piece together the molecular framework, confirm the connectivity of atoms, and establish the precise substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings, the vinyl proton at C-3, and the protons of the two methoxy groups. The chemical shift (δ) and coupling constants (J) are crucial for assigning protons to specific positions. For example, the placement of the methoxy groups on the A and B rings significantly influences the chemical shifts of the adjacent aromatic protons.

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the structure. The flavone skeleton has 15 carbon atoms, and the spectrum of this compound would show 17 signals (15 for the core and 2 for the methoxy carbons). The chemical shift of the carbonyl carbon (C-4) is typically found far downfield (around 175-180 ppm).

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques reveal correlations between nuclei. Heteronuclear Multiple Bond Correlation (HMBC) is particularly vital for placing substituents like methoxy groups. It shows long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the methoxy protons and the carbon atom they are attached to (e.g., C-7 or C-2') would definitively confirm their location.

Proton / CarbonTypical Chemical Shift (δ, ppm) (Isomeric Flavones)Multiplicity / Notes
¹H NMR
H-3~6.7 - 6.9s (singlet)
Aromatic H (A/B rings)~6.3 - 8.2d (doublet), dd (doublet of doublets), m (multiplet)
-OCH₃~3.8 - 4.0s (singlet)
¹³C NMR
C-2~160 - 164Quaternary carbon
C-3~105 - 110Methine carbon
C-4~176 - 178Carbonyl carbon
Aromatic C~90 - 165Methine and quaternary carbons
-OCH₃~55 - 60Methoxy carbon

This table summarizes typical NMR chemical shift ranges for the flavone skeleton based on data from various dimethoxyflavone isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. In Electron Ionization (EI-MS), the molecule is fragmented, and the resulting pattern is often characteristic of the compound class. The molecular ion peak [M]⁺ confirms the molecular formula. Flavonoids undergo characteristic retro-Diels-Alder (RDA) fragmentation, which breaks the C-ring, providing information about the substituents on the A and B rings. The presence of methoxy groups can be inferred from the mass of the fragments. For instance, analysis of the isomer 7,4'-Dimethoxyflavone shows a molecular ion peak and fragments that help identify the substitution pattern.

IonDescriptionSignificance
[M]⁺ Molecular IonConfirms the molecular weight of the compound (282.29 for C₁₇H₁₄O₄).
[M-CH₃]⁺ Loss of a methyl radicalCharacteristic fragmentation of a methoxy group.
[M-CO]⁺ Loss of carbon monoxideCommon fragmentation from the pyrone ring.
RDA Fragments Retro-Diels-Alder FragmentsFragments resulting from the cleavage of the C-ring, indicating the substitution pattern on rings A and B.

This table illustrates common fragmentation patterns observed in the mass spectra of methoxyflavones.

Pharmacological Activities and Underlying Molecular Mechanisms

Antioxidant Activity of 7,2'-Dimethoxyflavone

The antioxidant properties of flavonoids are a cornerstone of their pharmacological interest. These effects are often attributed to their ability to neutralize harmful reactive oxygen species (ROS) and to bolster the body's endogenous antioxidant systems.

This compound has been investigated for its free-radical scavenging capabilities. nih.gov The antioxidant action of flavonoids typically involves the donation of a hydrogen atom to neutralize free radicals. socialresearchfoundation.com A study evaluating several dimethoxy flavone (B191248) derivatives reported on their capacity to inhibit free radicals. nih.gov While detailed quantitative data for this compound's direct scavenging of specific ROS like the nitrite (B80452) ion radical were not the primary focus, the study did assess its effect on lipid peroxidation. In these in vitro tests, the related compound 7,8-dimethoxyflavone (B191122) was found to be the most active inhibitor of lipid peroxidation among the isomers tested. nih.gov

Table 1: Investigated Free Radical Scavenging Activity of Dimethoxy Flavones

CompoundFree Radical TargetReported Activity
This compound Nitrite Ion & Lipid PeroxidationActivity investigated; other isomers reported as more potent in the specific assays. nih.gov
7,4'-DimethoxyflavoneNitrite IonMaximally effective in inhibiting nitrite ion free radical generation among the tested isomers. nih.gov
7,8-DimethoxyflavoneLipid PeroxidationMore active in inhibiting lipid peroxidation than other tested compounds. nih.gov

Scientific literature indicates that flavonoids can exert antioxidant effects indirectly by influencing the activity of the body's own antioxidant enzymes, such as catalase and superoxide (B77818) dismutase. However, specific research detailing the direct modulatory effect of this compound on these endogenous antioxidant enzymes is not extensively covered in the available search results. For instance, studies on the related compound 5,7-dimethoxyflavone (B190784) have shown it can enhance the activity of antioxidant enzymes, which is linked to its protective effects in models of diabetes. nih.gov

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and cytoprotective genes. nih.govnih.govfrontiersin.org Many flavonoids are known to activate this pathway, leading to an enhanced antioxidant response. nih.govnih.gov While this is a recognized mechanism for the flavonoid class, specific studies detailing the activity of this compound on the Nrf2/Keap1/ARE signaling pathway are not prominent in the existing research literature found. Research on other flavonoids, such as 5,8-Dihydroxy-4′,7-dimethoxyflavone, has demonstrated induction of Heme oxygenase-1 (an ARE-driven gene) through the Nrf2 pathway. nih.gov

Modulation of Endogenous Antioxidant Enzyme Activity

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical research. nih.gov These properties are linked to its ability to interfere with key components of the inflammatory cascade, including cellular signaling molecules and pro-inflammatory enzymes.

The anti-inflammatory action of this compound involves the downregulation of key pro-inflammatory cytokines. A study demonstrated that it provides a concentration-dependent inhibition of both Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are central mediators of inflammation, and their inhibition suggests that this compound can modulate the signaling pathways responsible for their production, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for anti-inflammatory flavonoids. mdpi.compinellinutraceuticals.comcaringsunshine.com

Table 2: Effect of this compound on Pro-inflammatory Cytokines

CytokineEffect of this compoundImplied Mechanism
Interleukin-1β (IL-1β)Concentration-dependent inhibition observed in vitro. nih.govModulation of inflammatory signaling pathways. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Concentration-dependent inhibition observed in vitro. nih.govModulation of inflammatory signaling pathways. nih.gov

A key mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research has shown that this compound inhibits both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. nih.gov Notably, the compound exhibited a preferential inhibitory effect on COX-2, the inducible isoform that is upregulated during inflammation. nih.gov This selective action is a desirable characteristic for anti-inflammatory agents.

Table 3: Cyclooxygenase (COX) Enzyme Inhibition Profile

CompoundTarget EnzymeReported Inhibitory Action
This compound COX-1Inhibition observed. nih.gov
COX-2Higher degree of inhibition compared to COX-1. nih.gov

Influence on Inflammatory Mediators

This compound has been evaluated for its anti-inflammatory properties, demonstrating a notable ability to modulate key mediators involved in the inflammatory cascade. Research investigating its effects alongside other dimethoxyflavone derivatives has provided specific insights into its mechanisms of action. nih.gov

In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key players in inflammation. The compound was found to inhibit both COX-1 and COX-2 isoforms, with a more pronounced inhibitory effect observed on COX-2. nih.gov This preferential inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in maintaining the gastric lining.

Furthermore, the compound has demonstrated a concentration-dependent inhibition of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These cytokines are central to orchestrating the inflammatory response, and their inhibition is a key target for anti-inflammatory therapies. The ability of this compound to suppress these molecules highlights its potential to interfere with inflammatory signaling pathways. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of this compound

This table summarizes the inhibitory effects of this compound on key inflammatory mediators as reported in scientific literature.

Mediator/EnzymeEffect ObservedSignificanceSource
Cyclooxygenase-1 (COX-1)InhibitionContributes to general anti-inflammatory effect. nih.gov
Cyclooxygenase-2 (COX-2)Inhibition (Higher degree than COX-1)Suggests a degree of selectivity, which is often sought to minimize side effects. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Concentration-dependent inhibitionIndicates direct modulation of a key pro-inflammatory cytokine. nih.gov
Interleukin-1beta (IL-1β)Concentration-dependent inhibitionShows interference with another crucial cytokine in the inflammatory pathway. nih.gov

Anticancer and Antiproliferative Effects

Research has pointed towards the potential of this compound as a compound of interest in oncology, with studies exploring its anticancer activities. biosynth.com However, the specific molecular mechanisms underpinning these effects are not as comprehensively documented as its anti-inflammatory actions.

Interference with Key Biochemical Pathways in Cancer Cells

While this compound is studied for its anticancer potential, detailed research findings that specifically delineate its interference with key biochemical pathways in cancer cells are not extensively available in the reviewed literature. biosynth.com

Modulation of Cell Proliferation and Differentiation Signaling

The ability of this compound to modulate signaling pathways related to cell proliferation and differentiation has been noted as an area of pharmacological interest. biosynth.com However, specific studies detailing its direct effects and the signaling cascades involved were not identified in the available research.

Specific Enzyme and Receptor Interactions (e.g., Aryl Hydrocarbon Receptor antagonism, Kinase Inhibition, VEGFR2, HIF-1α)

Based on the available scientific literature, specific interactions between this compound and targets such as the Aryl Hydrocarbon Receptor, specific kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or Hypoxia-inducible factor-1alpha (HIF-1α) have not been explicitly detailed. While related flavonoids have been shown to interact with these targets, such activity has not been documented for this compound itself.

Induction of Apoptotic Pathways (e.g., TRAIL-induced apoptosis)

Research into how methoxyflavones sensitize cancer cells to apoptosis has provided relevant insights. A study on human leukemic cells, which are relatively resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), investigated the effects of several methoxyflavone derivatives. nih.gov Among the synthetic flavonoids tested was 2'-methoxyflavone (B191848) (2'-MF), a compound structurally related to this compound. nih.gov

The study found that 2'-methoxyflavone could enhance TRAIL-induced apoptosis in MOLT-4 human leukemic cells. The mechanism for this sensitization involved the upregulation of death receptors (DRs) on the cell surface. Concurrently, 2'-MF treatment led to the downregulation of anti-apoptotic proteins cFLIP and Mcl-1. This shift in the balance of pro- and anti-apoptotic proteins facilitates the apoptotic signal. The process was further characterized by the cleavage of Bid and upregulation of BAX, leading to the activation of the executioner caspases, caspase-8 and -3, which dismantle the cell. nih.gov These findings on 2'-methoxyflavone suggest a potential mechanism by which flavonoids with a 2'-methoxy substitution might overcome TRAIL resistance in cancer cells. nih.gov

Neuroprotective Research

The potential for this compound to exert neuroprotective effects is an emerging area of interest in pharmacological research. biosynth.com It is being explored for its ability to influence pathways associated with neuronal health and resilience. biosynth.com However, specific studies providing detailed mechanisms or in-depth findings regarding its neuroprotective activity are not extensively documented in the currently available scientific literature.

Influence on Pathways Related to Neuronal Health and Resilience

This compound, a member of the flavonoid class of phytochemicals, has been investigated for its potential neuroprotective effects. Research indicates that its mechanisms of action are primarily associated with the modulation of cellular pathways involved in oxidative stress and enzyme activity. biosynth.com The compound's ability to influence signaling pathways and mitigate oxidative damage is a key area of interest in pharmacological research concerning neuronal health and resilience to injury. biosynth.com

Studies on related methoxyflavones have shown they can be neuroprotective by inhibiting parthanatos, a specific pathway of programmed cell death triggered by the overactivation of the nuclear enzyme poly (ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net For instance, the related compounds 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) have demonstrated the ability to protect cortical neurons from cell death induced by NMDA, a process linked to parthanatos. nih.gov This pathway is considered a promising therapeutic target for various neurological and neurodegenerative conditions. nih.govresearchgate.net The neuroprotective potential of flavonoids is also linked to their ability to cross the blood-brain barrier and interact with various neuronal receptors and signaling cascades. researchgate.netbiointerfaceresearch.com

Mechanisms in Neurodegeneration Models (e.g., Parkinson's Disease)

The primary pathological feature of Parkinson's disease (PD) is the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. nih.gov A central hypothesis in PD pathogenesis involves the misfolding of proteins and dysfunction of the ubiquitin-proteasome system. nih.gov Oxidative stress and mitochondrial dysfunction are also key contributors to the neurodegenerative process. nih.govresearchgate.net

While direct studies on this compound in PD models are limited, research on structurally similar flavonoids provides insight into potential mechanisms. For example, 5-hydroxy-7,8-dimethoxyflavone, studied in the context of Scutellaria baicalensis, was found to target the dopaminergic receptor D4 (DRD4). biointerfaceresearch.com This interaction is implicated in pathways related to cell apoptosis and inflammation, both of which contribute to neuronal death in PD. biointerfaceresearch.com Neurotoxin-based models, such as those using MPTP, have been instrumental in outlining the molecular cascade of cell death in dopaminergic neurons, and models based on the manipulation of PD-related genes are helping to clarify the selective vulnerability of these neurons. nih.gov Flavonoids like 4'-methoxyflavone and 3',4'-dimethoxyflavone have shown neuroprotective effects in experimental models by inhibiting parthanatos, a form of cell death relevant to neurodegenerative diseases. nih.govresearchgate.net

Neurotrophic Factor Modulation (e.g., TrKB)

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are crucial for neuronal growth, survival, and differentiation. They exert their effects primarily through the tropomyosin-related kinase B (TrkB) receptor. researchgate.netresearchgate.netsemanticscholar.org The activation of TrkB signaling is a key strategy for promoting neuronal health and resilience.

7,8-dihydroxyflavone (7,8-DHF), a related flavonoid, is a well-established selective agonist of the TrkB receptor, mimicking the neuroprotective and neurogenic actions of BDNF. researchgate.netnih.govwikipedia.org Studies have shown that 7,8-DHF and its methylated metabolites can penetrate the blood-brain barrier and activate TrkB receptors in the brain. researchgate.netresearchgate.net This activation has demonstrated therapeutic efficacy in animal models of various neurological diseases, including depression and age-related memory impairment. researchgate.netnih.gov For example, a synthetic derivative of 7,8-DHF, eutropoflavin (4'-Dimethylamino-7,8-dihydroxyflavone), exhibits even more potent and longer-lasting TrkB agonistic activity, promoting neurogenesis and producing antidepressant-like effects in animal models. wikipedia.org While direct evidence for this compound's activity on TrkB is not specified, the established action of similar flavonoids on this critical neurotrophic receptor highlights a potential and significant mechanism for neuroprotection.

Enzyme and Receptor Modulation Beyond Primary Therapeutic Areas

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net

Research on methoxyflavones isolated from Kaempferia parviflora has demonstrated their potential as cholinesterase inhibitors. nih.govresearchgate.net While this compound was not the most potent compound identified in these studies, the findings provide valuable structure-activity relationship insights. Specifically, compounds with 5,7-dimethoxy groups showed significant inhibitory effects. nih.gov One of the most interesting findings was that 5,7-dimethoxyflavone exhibited strong selective inhibition of BChE over AChE, a characteristic that may be advantageous in developing treatments for Alzheimer's disease. nih.gov In contrast, the presence of a 5-hydroxyl group was found to reduce the inhibitory potency of the flavonoids. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Related Methoxyflavones

Other Receptor Interactions (e.g., GABAA receptor, Serotonergic Receptors)

GABAA Receptor Interaction: The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines. researchgate.netdrugbank.com Certain flavonoids can act as ligands for the benzodiazepine (B76468) binding site on the GABAA receptor, modulating its function. researchgate.netresearchgate.netresearchgate.net For instance, 5,7-dimethoxyflavone has been shown to interact specifically with the benzodiazepine binding site. researchgate.net Computational docking studies have visualized how the planar benzopyrone structure of flavones like 5,7-dimethoxyflavone can fit into the benzodiazepine binding site of the GABAA receptor. researchgate.net Another related compound, 5,7,2'-trihydroxy-6,8-dimethoxyflavone, demonstrated high affinity for this site, comparable to diazepam, and was able to potentiate GABA-mediated currents. researchgate.net

Serotonergic Receptor Interaction: The serotonergic system is crucial for regulating mood and behavior, and its receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3) are targets for antidepressant medications. nih.govresearchgate.net Studies on flavonoid derivatives from Viola odorata have shown that they possess antidepressant-like effects potentially mediated through the serotonergic system. nih.gov Molecular docking studies indicated that these flavonoids could interact with 5-HT1A, 5-HT2A, and 5-HT3 receptors, with a particular specificity for the 5-HT3 subtype. nih.gov While direct data on this compound is scarce, a database entry for the related 5,7,2′-trihydroxy-6,8-dimethoxyflavone suggests it may act as an antagonist or inverse agonist of the serotonin (B10506) 7 (5-HT7) receptor.

Antimicrobial and Antifungal Mechanisms

Flavonoids are known to possess a broad range of antimicrobial and antifungal properties. Their mechanisms of action against microbes are diverse and can include the disruption of cell membranes, inhibition of key enzymes, and suppression of efflux pumps that bacteria use to expel drugs.

In terms of antifungal activity, flavonoids can interfere with the integrity of the fungal cell membrane, often by disrupting the biosynthesis of ergosterol, a critical component of these membranes. They can also modulate essential signal transduction pathways, hindering fungal growth and pathogenicity. For example, 5-hydroxy-7,4'-dimethoxyflavone has been reported to have antifungal activity against Candida albicans. Another study noted that 3,4′,5-trihydroxy-3′,7-dimethoxyflavone, a quercetin (B1663063) derivative, showed broad-spectrum antibacterial activity against both Gram-positive (Bacillus pumilus, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The development of resistance to existing antimicrobial agents has spurred research into natural products like flavonoids as potential new anti-infective leads.

Table 2: Antimicrobial Activity of Related Flavonoids

Modulation of Signal Transduction Pathways in Fungi

Vasorelaxation Mechanisms

While other methoxyflavone isomers, such as 5,7-dimethoxyflavone, have been studied for their vasorelaxant properties, the specific molecular mechanisms underlying potential vasorelaxation activity for this compound are not detailed in the available scientific literature. nih.govshinryo-to-shinyaku.comresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research

Absorption and Tissue Distribution Studies in Preclinical Models

In vitro studies using Caco-2 cell monolayers, a standard model for human intestinal absorption, support the observation of efficient absorption for methylated flavones. These studies have shown that methylated flavones possess significantly higher permeability across Caco-2 cell layers compared to their corresponding unmethylated (hydroxylated) counterparts. capes.gov.brnih.gov The enhanced permeability is attributed to their increased lipophilicity and resistance to the extensive phase II metabolism that readily occurs with hydroxylated flavones within intestinal cells. nih.govmdpi.com

Once absorbed, dimethoxyflavones exhibit wide distribution throughout the body. A pharmacokinetic study of 5,7-DMF in mice following a single oral dose revealed that the compound was most abundant in the gut, followed by the liver and kidney. nih.gov Significant concentrations were also detected in the brain, spleen, heart, and lungs, with lower levels in muscle and adipose tissue. nih.gov With the exception of muscle and fat, most tissues showed higher peak concentrations (Cmax) of 5,7-DMF than what was measured in the plasma, indicating substantial tissue uptake. nih.gov Similarly, studies on K. parviflora extract in rats confirmed the distribution of methoxyflavones to the liver, kidney, lung, testes, and brain. heimat-ltd.comnih.govresearchgate.net This body of evidence suggests that 7,2'-dimethoxyflavone is likely to be rapidly absorbed and distributed to major organs, particularly those with high blood flow and metabolic capacity like the liver and kidneys.

Table 1: Comparative Pharmacokinetic Parameters of Methoxyflavones in Preclinical Models

CompoundAnimal ModelTmax (h)Bioavailability (%)Key Tissue Distribution SitesReference
5,7-Dimethoxyflavone (B190784)Rat~1-2~1-4Liver, Kidney, Lung, Testes, Brain heimat-ltd.comnih.gov
5,7-DimethoxyflavoneMouse~0.5Not ReportedGut, Liver, Kidney, Brain, Spleen nih.gov
5,7,4'-TrimethoxyflavoneRat~1-2~1-4Liver, Kidney, Lung, Testes, Brain heimat-ltd.comnih.gov
3,5,7,3',4'-PentamethoxyflavoneRat~1-2~1-4Liver, Kidney, Lung, Testes, Brain heimat-ltd.comnih.gov

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is expected to proceed through sequential and competing pathways, primarily involving phase I demethylation followed by phase II conjugation reactions. The presence of methoxy (B1213986) groups renders the parent compound relatively stable, but these groups are also the primary targets for initial metabolic transformation. mdpi.comnih.gov

The initial and rate-limiting step in the metabolism of methoxyflavones is typically O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov Research on the metabolism of various monomethoxyflavones has shown that human CYP enzymes, particularly those in the CYP1 and CYP2A families, are proficient at these reactions. nih.govnih.gov Specifically, studies have demonstrated that 2'-methoxyflavone (B191848) can be O-demethylated to form its corresponding 2'-hydroxyflavone (B191508) metabolite. nih.gov This provides strong evidence that the 2'-methoxy group on this compound would be a target for CYP-mediated cleavage.

Similarly, the 7-methoxy group is also susceptible to demethylation. Therefore, the metabolism of this compound is expected to produce two primary monohydroxylated intermediates: 7-hydroxy-2'-methoxyflavone (B13898769) (from demethylation at the C7 position) and 2'-hydroxy-7-methoxyflavone (from demethylation at the C2' position). Further demethylation of these intermediates could potentially lead to the formation of the dihydroxyflavone, 7,2'-dihydroxyflavone . Studies on other dimethoxyflavones, such as 3',4'-dimethoxyflavone (B191118), confirm that they are excellent substrates for CYP1B1, which efficiently catalyzes their O-demethylation. nih.govtandfonline.com

Following phase I demethylation, the newly formed hydroxyl groups on the flavone (B191248) backbone become available for phase II conjugation reactions, principally sulfation and glucuronidation. nih.gov These processes are crucial for increasing the water solubility of the metabolites, thereby facilitating their excretion from the body. researchgate.net

Systematic studies using mouse liver S9 fractions have elucidated the positional preferences for these conjugation reactions on the flavone nucleus. nih.gov Research on various hydroxyflavones (HF) has shown that the 7-hydroxy position is an excellent substrate for both glucuronidation and sulfation. nih.gov The 2'-hydroxy position is also recognized as a substrate for sulfation. nih.gov In general, glucuronidation reactions tend to occur at a much faster rate than sulfation for most flavonoids. nih.gov Based on these findings, the hydroxylated metabolites of this compound, such as 7-hydroxy-2'-methoxyflavone and 2'-hydroxy-7-methoxyflavone, would be rapidly converted into their respective glucuronide and sulfate (B86663) conjugates. These conjugated metabolites are the primary forms expected to be found circulating in the plasma and excreted in urine. nih.gov

Table 2: Predicted Metabolic Pathways for this compound

Metabolic StepReactionPrimary EnzymesResulting Metabolite(s)Reference
Phase IO-Demethylation (at C7)Cytochrome P450s (e.g., CYP1, CYP2A)7-Hydroxy-2'-methoxyflavone nih.govnih.gov
Phase IO-Demethylation (at C2')Cytochrome P450s (e.g., CYP1, CYP2A)2'-Hydroxy-7-methoxyflavone nih.govnih.gov
Phase IIGlucuronidation / SulfationUGTs / SULTsGlucuronide and sulfate conjugates of hydroxylated metabolites nih.govnih.gov

The gut microbiota plays a significant role in the metabolism of many polyphenols, including flavonoids. For methoxyflavones, a key function of intestinal bacteria is demethylation. nih.govacs.org Studies have identified specific anaerobic bacteria, such as Blautia sp. MRG-PMF1, isolated from human feces, that are capable of metabolizing various polymethoxyflavones into their corresponding demethylated hydroxyflavones. nih.govacs.org

In detailed studies of 5,7-dimethoxyflavone, Blautia sp. MRG-PMF1 was shown to completely metabolize it to 5,7-dihydroxyflavone (chrysin), with the methoxy group at the C-7 position being preferentially hydrolyzed first. nih.govacs.org This demonstrates that gut bacteria possess the enzymatic machinery to cleave the stable aryl methyl ether bonds common in methoxyflavones. It is therefore highly probable that this compound would also be a substrate for demethylation by gut bacteria, contributing to the pool of hydroxylated metabolites available for absorption or further metabolism within the colon. Microbial models using fungi, which can be predictive of mammalian metabolism, have also shown that dimethoxyflavones like 7,8-dimethoxyflavone (B191122) undergo demethylation at the C7 position. nih.gov

A defining characteristic of methylated flavonoids is their enhanced metabolic stability compared to their hydroxylated analogs. nih.govnih.gov The methoxy groups protect the flavonoid core from the rapid and extensive phase II conjugation (glucuronidation and sulfation) that quickly eliminates hydroxylated flavonoids from the body. capes.gov.brmdpi.com

Studies using human liver S9 fractions and plated hepatocytes have consistently shown that methoxyflavones, such as 5,7-dimethoxyflavone, are highly resistant to metabolic degradation. mdpi.comnih.gov In contrast, their unmethylated counterparts like chrysin (B1683763) (5,7-dihydroxyflavone) are rapidly depleted. capes.gov.brmdpi.com This metabolic stability is a key factor contributing to the higher oral bioavailability and sustained plasma levels of methylated flavonoids. While the rate of metabolism can be influenced by the specific position of the methoxy groups, the general principle of increased stability is well-established. Therefore, this compound is expected to exhibit high hepatic metabolic stability, with its clearance being dependent on the slower rate of CYP-mediated demethylation rather than rapid conjugation. nih.gov

Role of Intestinal Microbiota in Metabolism

Excretion Routes

The excretion of this compound and its metabolites is predicted to occur primarily through the urine and feces. Following extensive metabolism, the parent compound is not expected to be a major component of excreted products. Pharmacokinetic studies in rats with methoxyflavones from K. parviflora found that the parent compounds had very low dose recovery in both urine (0.79-3.10%) and feces (0.96-1.77%). heimat-ltd.comnih.gov

The primary route of elimination for the absorbed dose is through the urine in the form of water-soluble phase II metabolites. nih.govresearchgate.net After demethylation and subsequent sulfation and glucuronidation in the liver, these conjugated metabolites are sufficiently hydrophilic to be efficiently filtered by the kidneys and excreted. researchgate.net A portion of the metabolites may also be excreted into the bile and subsequently eliminated via the feces. Furthermore, demethylated metabolites formed by the gut microbiota that are not absorbed would be directly excreted in the feces. nih.gov

Structure Activity Relationship Sar Studies

Impact of Methoxylation Patterns on Biological Activities

The presence, position, and number of methoxy (B1213986) (-OCH3) groups on the flavone (B191248) skeleton are critical determinants of biological activity. researchgate.netnih.gov Methoxylation can significantly alter a compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with molecular targets. preprints.orgscienceopen.com

Positional Effects of Methoxy Groups

The specific location of methoxy groups on the A and B rings of the flavone structure has a profound impact on the resulting biological effects.

A-Ring Methoxylation: Studies have shown that methoxylation at the C7 position of the A-ring, as seen in 7,2'-dimethoxyflavone, plays a vital role in various biological activities. For instance, a methoxy group at C7 has been associated with neuroprotective and anti-inflammatory activities. mdpi.com In contrast, some research suggests that methoxylation at position 6 or 7 can reduce the inhibitory activity of certain enzymes. akjournals.com The presence of methoxy groups at positions C5 and C7 is also a key factor in determining the anti-inflammatory and neuro-differentiating activity of flavones. mdpi.com For example, 5,7-dimethoxyflavone (B190784) has shown notable biological effects. thegoodscentscompany.com

B-Ring Methoxylation: The substitution pattern on the B-ring is equally crucial. A methoxy group at the 3'-position is considered important for antiproliferative activity. nih.gov Conversely, the presence of methoxy groups at the 3' and 4' positions has been linked to neuroprotective effects. However, other studies have indicated that substitution with a methoxy group at the 3'-position can reduce the inhibitory effect on certain bacteria. mdpi.com

The table below summarizes the influence of methoxy group positions on various biological activities.

Position of Methoxy Group(s)Associated Biological ActivityReference(s)
C7Neuroprotective, Anti-inflammatory mdpi.com
C5, C7Anti-inflammatory, Neuro-differentiating mdpi.com
C3'Antiproliferative nih.gov
C3', C4'Neuroprotective
C6 or C7Reduced enzyme inhibitory activity akjournals.com
C3'Reduced antibacterial activity mdpi.com

Degree of Methoxylation

The number of methoxy groups, referred to as the degree of methoxylation, also modulates biological activity. An increase in the number of methoxyl groups on the A-ring has been observed to enhance the antiproliferative activity of polymethoxyflavones (PMFs). iiarjournals.org Conversely, an increase in B-ring methoxylation tends to reduce this activity. iiarjournals.org In general, O-methylation of hydroxyl groups can sometimes decrease the radical scavenging capacity of flavonoids. nih.govsemanticscholar.org However, methoxylated flavonoids have also been reported to possess more potent chemopreventive properties than their hydroxylated counterparts. nih.gov The stability of flavonoids in certain environments can also be affected, with methoxylated derivatives showing longer half-lives. acs.org

Influence of Hydroxyl Groups on Activity

The presence and location of hydroxyl (-OH) groups are fundamental to the biological actions of flavonoids, often working in concert with or in contrast to methoxy groups. foodengprog.org

Specific Hydroxylation Sites

The position of hydroxyl groups significantly influences the antioxidant and other biological properties of flavones. mdpi.comresearchgate.net

A-Ring Hydroxylation: Hydroxylation at the C5 and C7 positions of the A-ring is crucial for antioxidant activity. mdpi.com The hydroxyl group at C5 can form an intramolecular hydrogen bond with the C4 carbonyl group, which can enhance electron delocalization and cytotoxic effects. preprints.orgmdpi.com The C7 hydroxyl group is often the most acidic site, which is important for certain antioxidant mechanisms. acs.org

B-Ring Hydroxylation: The hydroxylation pattern on the B-ring is a well-established determinant of antioxidant activity. acs.org A catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B-ring is a strong indicator of high antioxidant capacity. researchgate.net The 3'-hydroxyl group, in particular, has been highlighted as important for enhancing anti-inflammatory and antiproliferative activities. mdpi.comnih.gov

The following table outlines the significance of specific hydroxylation sites.

Position of Hydroxyl Group(s)Associated Biological Activity/PropertyReference(s)
C5, C7Antioxidant activity mdpi.com
C5Intramolecular hydrogen bonding, enhanced cytotoxicity preprints.orgmdpi.com
C7Acidity, antioxidant mechanism acs.org
C3', C4' (Catechol)High antioxidant capacity researchgate.net
C3'Anti-inflammatory, Antiproliferative mdpi.comnih.gov

Role of Flavone Scaffold Modifications

The core structure of the flavone molecule itself provides a foundation for its biological activity. nih.gov Key features of this scaffold are critical for its interactions with biological targets. scienceopen.com

C2-C3 Double Bond and C4 Carbonyl Group

The C2-C3 double bond and the C4 carbonyl group in the C-ring are defining features of the flavone scaffold and are essential for many of its biological activities. researchgate.netresearchgate.net

Molecular Planarity and Electron Delocalization: The C2-C3 double bond, in conjugation with the C4 carbonyl group, imparts a planar structure to the molecule. scienceopen.com This planarity facilitates electron delocalization across the A and B rings, which is believed to be important for various activities, including antioxidant and anticancer effects. scienceopen.comsemanticscholar.org The absence of this double bond, as seen in flavanones, results in a non-planar structure and often leads to reduced activity compared to their flavone counterparts. scienceopen.combohrium.comnih.gov

Interaction with Biological Targets: The C4 carbonyl group frequently acts as a hydrogen bond acceptor, enabling interactions with amino acid residues in enzymes and receptors. mdpi.com The combination of the C2-C3 double bond and the C4 carbonyl group has been identified as essential for the inhibition of enzymes like thrombin. nih.gov Several studies have underscored the importance of these structural features for the antiplatelet and α-amylase inhibitory activities of flavonoids. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structure of a compound and its biological activity. researchcommons.org For flavonoids, including compounds like this compound, QSAR studies are instrumental in understanding how structural features influence their biological effects. uantwerpen.besrce.hr These models translate the physicochemical properties of a series of compounds into a mathematical equation that can predict the activity of new, untested compounds. researchcommons.org

QSAR studies on flavonoids have been applied to a wide range of biological activities, including anti-oxidative, anticancer, and enzyme inhibition properties. conicet.gov.arkoreascience.kr The process involves generating descriptors for the molecules—these can be classical (like hydrophobicity and steric parameters) or quantum chemical—and then using statistical methods to build a correlative model. srce.hr The goal is to create a statistically significant model that can not only explain the observed activities but also possess predictive power for designing new, more potent flavonoid derivatives. tandfonline.com While many QSAR studies focus on broad classes of flavonoids, the insights gained are valuable for understanding the potential activities of specific isomers like this compound. uantwerpen.be

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govuniroma1.it The fundamental principle of CoMFA is that differences in a target biological property are often attributable to modifications in the shape and electronic character of the non-covalent fields surrounding the molecules. uniroma1.it In a typical CoMFA study, molecules are aligned based on a common scaffold, and their steric and electrostatic fields are calculated at various points on a 3D grid. uniroma1.itnih.gov The resulting data is then analyzed using partial least squares (PLS) to generate a model that can predict activity. uniroma1.it

Several CoMFA studies have been conducted on various series of flavone derivatives to elucidate the structural requirements for specific biological activities. For instance, a CoMFA study on flavone analogs as inhibitors of HIV-1 integrase revealed a strong correlation between the inhibitory activity and the steric and electrostatic fields around the molecules. nih.gov This study produced a model with high predictive ability, indicated by a cross-validated r² (q²) value as high as 0.8. nih.gov

Another study focused on the anti-oxidative activities of 19 flavone derivatives. koreascience.kr The CoMFA model developed in this research demonstrated good statistical significance, which helps in understanding the structure-activity relationships governing the radical-scavenging effects of these compounds. koreascience.kr Similarly, a CoMFA model for a series of natural flavonoids as acetylcholinesterase inhibitors showed the significant role of both steric (63.2%) and electrostatic (36.8%) fields in determining the inhibitory activity. globalresearchonline.net The robustness of these models is evaluated by statistical metrics such as the cross-validated coefficient (q²) and the conventional correlation coefficient (r²). koreascience.krglobalresearchonline.net

Table 1: Statistical Results of CoMFA Models for Flavonoid Derivatives

Target/ActivityNumber of Compoundsq² (Cross-validated r²)r² (Non-cross-validated r²)Field ContributionsReference
HIV-1 Integrase InhibitionNot Specified in Abstractup to 0.8Not SpecifiedSteric and Electrostatic nih.gov
Anti-oxidative Activity190.650.84Not Specified koreascience.kr
Acetylcholinesterase Inhibition53 (46 training, 7 test)0.8100.961Steric (63.2%), Electrostatic (36.8%) globalresearchonline.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents a category of advanced molecular modeling that provides a fuller understanding of how a compound's three-dimensional structure relates to its biological activity. frontiersin.org Unlike 2D-QSAR, which uses global molecular properties, 3D-QSAR methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields to provide a more detailed and visually interpretable map of the SAR. globalresearchonline.netfrontiersin.org These models are crucial for rational drug design, as they highlight specific regions in 3D space where modifications to the molecule are likely to enhance or diminish its activity. globalresearchonline.net

In the context of flavonoids, 3D-QSAR studies have been instrumental in designing and predicting the activity of novel derivatives for various therapeutic targets. For example, a 3D-QSAR study on 53 natural flavonoid derivatives as acetylcholinesterase inhibitors resulted in a robust CoMFA model with excellent predictive power (q² = 0.810, r² = 0.961). globalresearchonline.net The visual output of this model, in the form of contour maps, indicated that bulky substituents were favored near certain positions of the flavonoid scaffold, while electronegative groups were preferred in other regions to enhance inhibitory activity. globalresearchonline.net

Another 3D-QSAR study was conducted on a series of flavone derivatives to understand their anti-oxidative properties. koreascience.kr This analysis, based on the CoMFA method, yielded a predictive model (q² = 0.65, r² = 0.84) that helped to identify the key structural relationships for anti-oxidative effects. koreascience.kr Such models are valuable tools for the in-silico screening and rational design of new flavonoids with improved therapeutic potential. uantwerpen.be The reliability of a 3D-QSAR model is heavily dependent on the quality of the input data, the alignment of the molecules, and rigorous statistical validation. nih.govglobalresearchonline.net

Table 2: Statistical Overview of 3D-QSAR Models for Flavonoid Series

Study FocusModel Typeq² (Cross-validated r²)r² (Conventional r²)Standard Error of Estimate (SEE)F-valueReference
Acetylcholinesterase InhibitionCoMFA0.8100.9610.144128.599 globalresearchonline.net
Anti-oxidative ActivityCoMFA0.650.84Not SpecifiedNot Specified koreascience.kr
Tubulin Inhibition (2-phenylindoles)CoMFA0.7050.910Not SpecifiedNot Specified conicet.gov.ar

Computational Chemistry and Molecular Modeling

Molecular Docking Investigations

Molecular docking is a key computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7,2'-Dimethoxyflavone, it has been instrumental in elucidating its interactions with various biological macromolecules.

Ligand-Protein Interaction Prediction and Binding Affinity

Molecular docking studies are crucial for predicting how this compound (the ligand) interacts with specific proteins and for estimating the strength of this interaction, known as binding affinity. A more negative binding affinity score generally indicates a more stable and favorable interaction. For instance, in silico studies have investigated the binding of flavone (B191248) derivatives to various enzymes. One study on basil compounds predicted a binding affinity of -9.8 kcal/mol for 5-hydroxy-7,4'-dimethoxyflavone with matrix metalloproteinase 1 (MMP1). pandawainstitute.com Another virtual screening study identified 5,8-dihydroxy-7,4'-dimethoxyflavone as having a binding energy of -7.07 kcal/mol against the neuraminidase protein of the influenza virus. semanticscholar.orgcellbiopharm.com These predictions are vital for ranking potential drug candidates and prioritizing them for further experimental validation. The interactions often involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein's binding site.

Identification of Therapeutic Target Interactions

Through molecular docking, researchers have identified several potential therapeutic targets for this compound and its analogs. These computational predictions point towards the compound's potential to modulate various biological pathways implicated in disease. For example, studies have explored the interaction of dimethoxyflavone derivatives with targets like the benzodiazepine (B76468) site of the GABAA receptor, suggesting a potential for neurological applications. nih.govnih.gov Additionally, docking studies have implicated related flavonoid structures in the inhibition of enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation. ipb.ac.id Other identified potential targets include proteins involved in cancer, such as the Bcl-2 family proteins, and those related to viral infections, like the neuraminidase protein. cellbiopharm.com These findings provide a roadmap for experimental studies to confirm the therapeutic relevance of these interactions.

The table below summarizes the predicted binding affinities of this compound and related compounds with various protein targets as identified through molecular docking studies.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
5-hydroxy-7,4'-dimethoxyflavoneMatrix Metalloproteinase 1 (MMP1)-9.8
5,8-dihydroxy-7,4'-dimethoxyflavoneNeuraminidase-7.07
AyaninRmlA enzyme-7.70
QuercituroneRmlA enzyme-9.60
IsoquercetinRmlA enzyme-9.20
SpiraeosideRmlA enzyme-8.60

This table is generated from data found in the text and is for illustrative purposes. Binding affinities are highly dependent on the specific docking software and parameters used.

Conformational Analysis of this compound

Conformational analysis is a critical aspect of molecular modeling that examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies. For this compound, this involves determining the most stable three-dimensional structure, which is crucial for its interaction with a protein's binding site. Computational methods like the Merck Molecular Force Field (MMFF) are used to minimize the energy of the molecule's structure. The analysis often reveals that the molecule is not entirely planar, with a dihedral angle existing between the chromone (B188151) core and the phenyl ring. researchgate.net Understanding the preferred conformation of this compound is essential for accurate molecular docking simulations and for designing derivatives with improved binding characteristics.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been employed to identify potential bioactive flavonoids, including dimethoxyflavone derivatives, from natural product databases. semanticscholar.orgcellbiopharm.comrjpbcs.com The process often involves filtering compounds based on physicochemical properties and then docking the remaining candidates into the active site of a target protein. bioflux.com.ro For example, a virtual screening of an Indonesian herbal database identified 5,8-dihydroxy-7,4'-dimethoxyflavone as a potential inhibitor of the influenza virus neuraminidase protein. semanticscholar.orgcellbiopharm.com These in silico screening approaches significantly accelerate the initial stages of drug discovery by narrowing down the number of compounds for experimental testing.

Network Pharmacology Approaches

Network pharmacology offers a holistic approach to understanding the effects of a compound by analyzing its interactions within a complex network of genes, proteins, and pathways. nih.govsemanticscholar.org This methodology is particularly well-suited for studying multi-target compounds like flavonoids.

Component-Target-Pathway Network Analysis

Component-target-pathway network analysis is a core component of network pharmacology. It aims to construct and analyze networks that connect the chemical components of a substance (like this compound) to their biological targets and the pathways they modulate. nih.govmdpi.com By integrating data from various databases, researchers can build these networks to visualize the complex interplay between a compound and the biological system. nih.govscirp.org This analysis can reveal that a single compound may interact with multiple targets, and these targets, in turn, can be involved in several signaling pathways. nih.gov For instance, network pharmacology studies on traditional Chinese medicine formulas containing flavonoids have helped to elucidate their mechanisms of action in treating complex diseases by identifying key targets and pathways. semanticscholar.orgnih.gov This approach provides a systems-level understanding of the pharmacological effects of this compound, moving beyond a one-drug, one-target paradigm. semanticscholar.org

Future Research Directions and Therapeutic Potential

Elucidation of Underexplored Mechanisms of Action

While 7,2'-dimethoxyflavone, a naturally occurring flavonoid, has been noted for its anti-inflammatory, neuroprotective, and potential anticancer activities, the precise molecular pathways underlying these effects are not fully elucidated. biosynth.com Future research should prioritize a deeper investigation into its mechanisms of action beyond general antioxidant and enzyme modulation activities. biosynth.com A key area of focus is the identification of specific intracellular signaling cascades and direct molecular targets. For instance, many flavonoids influence pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in inflammation and cancer. Determining the specific impact of the 7,2'-methoxy and 2'-methoxy substitutions on these pathways compared to other dimethoxyflavone isomers is essential.

Further research is needed to explore its effects on less-studied cellular processes. For example, some flavonoids can modulate the activity of GABAA receptors in the central nervous system, suggesting a potential that is worth investigating for this compound. drugbank.com Similarly, the role of related flavonoids in activating the endoplasmic reticulum stress pathway and influencing intracellular calcium levels and reactive oxygen species (ROS) production points to other potential mechanisms that could be relevant. wiley.com Investigating these underexplored avenues could reveal novel therapeutic applications for this compound.

Development of Novel Analogues through Medicinal Chemistry

The flavone (B191248) scaffold is a versatile starting point for medicinal chemistry efforts. The development of novel analogues of this compound through targeted chemical modifications could enhance its therapeutic properties. Structure-activity relationship (SAR) studies are crucial to guide this process. The position of methoxy (B1213986) groups on the flavone core significantly influences biological activity. For example, substitutions on the A-ring versus the B-ring can dictate effects ranging from anti-inflammatory to neuroprotective.

Systematic synthesis of new derivatives can explore the impact of different functional groups at various positions on the flavone backbone. mdpi.com This could involve:

Modification of Methoxy Groups: Replacing methoxy groups with other substituents like hydroxyl, halogen, or amino groups to probe their role in target binding and bioavailability. iiarjournals.org

Introduction of New Functional Groups: Adding moieties to unoccupied positions on the A or B rings to create new interaction points with biological targets.

Synthesis of Heterocyclic Analogues: Replacing the phenyl B-ring with other aromatic systems, such as thiazole, which has shown promise in enhancing the anticancer activity of related flavonoid structures. mdpi.compreprints.org

These synthetic efforts, guided by computational methods like docking simulations and Quantitative Structure-Activity Relationship (QSAR) modeling, can lead to the identification of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Potential as a Lead Compound for Drug Discovery

A lead compound is a chemical structure with known pharmacological activity that serves as a starting point for the development of new drugs. libretexts.org this compound exhibits several biological activities that make it a promising lead compound for drug discovery programs, particularly in areas like inflammation, cancer, and neurodegenerative diseases. biosynth.combiosynth.com Natural products are a historically rich source of lead compounds. nih.gov

The process would involve optimizing its structure to enhance desired therapeutic effects while minimizing potential off-target effects. libretexts.org Key research areas include:

Target Identification and Validation: Utilizing techniques like inverse docking to identify the specific protein targets of this compound. researchgate.net For instance, related flavonoids have been shown to inhibit enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and protein kinases. nih.gov

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) of this compound responsible for its activity to guide the design of more potent molecules.

ADMET Profiling: Early-stage in silico and in vitro assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues to ensure they possess drug-like qualities. researchgate.net

The ultimate goal is to develop a drug candidate from the this compound scaffold with a well-defined mechanism of action and a favorable therapeutic window.

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, future research should integrate various "omics" technologies. This approach moves beyond single-target analysis to provide a holistic view of the compound's impact on cellular networks.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound can reveal the signaling pathways and biological processes it modulates. For example, transcriptomic analysis of cells treated with a related flavonoid, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, showed it promoted the expression of miR-145 and downregulated the PI3K/AKT signaling pathway in cancer cells. archivesofmedicalscience.com

Proteomics: Assessing changes in the levels and post-translational modifications of proteins would provide a functional readout of the compound's effects, complementing transcriptomic data.

Metabolomics: Studying the global changes in metabolite profiles can uncover alterations in cellular metabolism induced by the compound. mdpi.com

Integrating these large-scale datasets through bioinformatics and network pharmacology can help construct detailed models of the compound's mechanism of action, identify novel biomarkers of its activity, and predict potential therapeutic indications or side effects. mdpi.comnih.gov This systems-level approach is crucial for advancing flavonoid research from the laboratory to potential clinical applications.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 7,2'-Dimethoxyflavone in synthetic or natural samples?

  • Methodological Answer : Use spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to resolve methoxy group positions (e.g., ¹H and ¹³C NMR for chemical shifts) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C₁₇H₁₆O₅, theoretical MW: 298.1). Cross-reference spectral data with databases like NIST Chemistry WebBook or ChemSpider (e.g., CSID:22370322 for analogous dimethoxyflavones) . For natural product isolation, combine with HPLC-UV/Vis and compare retention times against authenticated standards.

Q. What are standard protocols for synthesizing this compound?

  • Methodological Answer : Employ the Claisen-Schmidt condensation between 2-methoxyacetophenone and 7-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH). Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Validate purity (>95%) using TLC and HPLC-DAD . For regioselective methoxylation, optimize reaction conditions to avoid byproducts like 3',4'-dimethoxy isomers .

Q. How stable is this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight, light-protected containers at 4°C to prevent photodegradation and oxidation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Stability data for analogous compounds (e.g., 5,7-Dimethoxyflavanone) suggest no significant reactivity under recommended conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the dual antioxidant and TGF-β1 inhibitory mechanisms of this compound in liver fibrosis?

  • Methodological Answer :

  • In vitro : Use HSC-T6 hepatic stellate cells treated with TGF-β1 to assess inhibition via Western blot (Smad2/3 phosphorylation) and qPCR (collagen-I/α-SMA expression).
  • Antioxidant activity : Measure ROS scavenging with DCFH-DA assay and Nrf2 pathway activation via luciferase reporter assays .
  • In vivo : Administer orally in CCl₄-induced fibrotic mice ; evaluate histopathology (Masson’s trichrome) and serum markers (ALT, AST). Reference analogous studies on 3,7-DMF .

Q. How can contradictory data on this compound’s bioavailability be resolved?

  • Methodological Answer : Address discrepancies using:

  • Physicochemical profiling : Calculate logP (ACD/Labs Percepta predicts ~2.8) and solubility (shake-flask method in PBS pH 7.4) .
  • Metabolic stability assays : Incubate with hepatic microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In silico modeling : Use GastroPlus® to simulate absorption kinetics and identify formulation strategies (e.g., nanoemulsions) .

Q. What safety protocols are critical for handling this compound in cellular assays?

  • Methodological Answer : Follow OSHA HCS guidelines :

  • PPE : Nitrile gloves, sealed goggles, and lab coats.
  • Exposure control : Use fume hoods for powder handling; limit airborne particulates via HEPA filters.
  • Toxicity screening : Pre-test cytotoxicity in HEK293 cells (MTT assay) to establish IC₅₀. Safety data for structural analogs (e.g., 5,7-Dimethoxyflavanone) indicate low acute toxicity .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer :

  • Method validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL), precision (intra-day/inter-day RSD <5%), and accuracy (spike recovery 95–105%).
  • Matrix effects : Compare calibration curves in solvent vs. extract to assess suppression/enhancement. Use isotope-labeled internal standards (e.g., ¹³C-analogs) for LC-MS/MS .

Q. What role does gut microbiota play in metabolizing this compound?

  • Methodological Answer : Conduct in vitro fecal fermentation :

  • Incubate this compound with human gut microbiota under anaerobic conditions.
  • Analyze metabolites via UPLC-QTOF-MS and map degradation pathways (e.g., demethylation, ring cleavage).
  • Correlate findings with 16S rRNA sequencing to identify keystone microbial taxa .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.